molecular formula C17H15N5OS B11571311 4-amino-1-[(2-phenylethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-amino-1-[(2-phenylethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11571311
M. Wt: 337.4 g/mol
InChI Key: RLVNXCBQLIRVCI-UHFFFAOYSA-N
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Description

4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves the reaction of polyfunctionalized triazoles with various reagents. One common method includes the reaction of triazole derivatives with β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like ortho-phosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

4-amino-1-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C17H15N5OS/c18-22-15(23)13-8-4-5-9-14(13)21-16(22)19-20-17(21)24-11-10-12-6-2-1-3-7-12/h1-9H,10-11,18H2

InChI Key

RLVNXCBQLIRVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C3N2C4=CC=CC=C4C(=O)N3N

Origin of Product

United States

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